
3-Fluoro-5-(pyrrolidin-1-yl)aniline
Vue d'ensemble
Description
3-Fluoro-5-(pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 258864-26-5 . It has a molecular weight of 180.23 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H13FN2/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4,12H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 180.23 .Applications De Recherche Scientifique
Docking and QSAR Studies
3-Fluoro-5-(pyrrolidin-1-yl)aniline and its derivatives have been investigated for their roles as c-Met kinase inhibitors, employing docking and quantitative structure–activity relationship (QSAR) studies. These methodologies have elucidated the molecular characteristics contributing to high inhibitory activity, predicting biological activities based on various molecular descriptors (Caballero et al., 2011).
Photophysical Properties
Research into the photophysical properties of compounds related to this compound, specifically those bearing fluorinated aniline residues, has revealed the influence of fluorine atoms on reactivity and emission properties. Such insights are crucial for developing novel "push–pull" fluorophores, demonstrating how the presence and position of fluorine atoms can affect photophysical outcomes (Kopchuk et al., 2020).
Antibacterial Activity
Studies have synthesized novel fluorinated compounds, including those related to this compound, to address infections caused by Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds have shown potent antibacterial activity, highlighting the therapeutic potential of fluorinated aniline derivatives in combating resistant bacterial strains (Inagaki et al., 2003).
Surface Bonding Characteristics
Investigations into the bonding of nitrogen-containing organic molecules, including aniline derivatives, to silicon surfaces have provided insights into how aromatic molecules like aniline retain their aromatic character upon bonding. This research is pertinent for understanding the interactions at the molecular level, which has implications for materials science and nanotechnology applications (Cao et al., 2001).
Safety and Hazards
Orientations Futures
Pyrrolidine compounds, such as 3-Fluoro-5-(pyrrolidin-1-yl)aniline, are of great interest in drug discovery due to their versatility . They allow efficient exploration of the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that this compound and similar compounds may have potential applications in the development of new drugs.
Propriétés
IUPAC Name |
3-fluoro-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPUUEFAXHZDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258864-26-5 | |
| Record name | 3-fluoro-5-(pyrrolidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



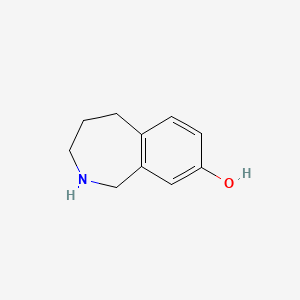


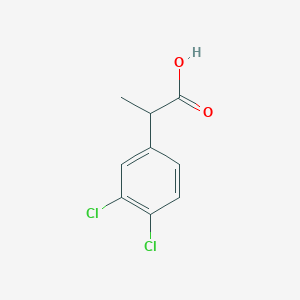

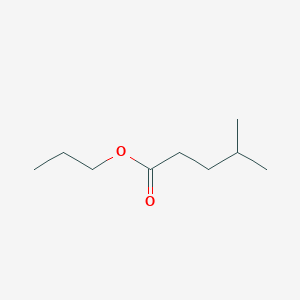
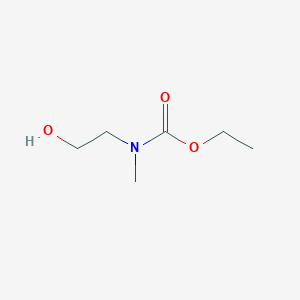
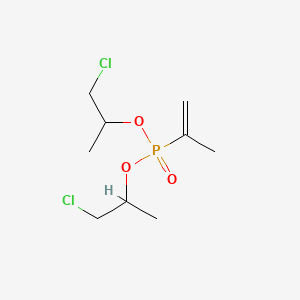

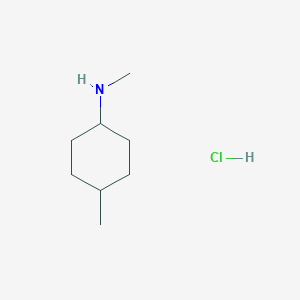
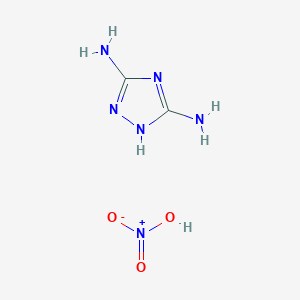
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid](/img/structure/B3369907.png)

